ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC16564632
Molecular Formula: C14H15BrN2O3
Molecular Weight: 339.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15BrN2O3 |
|---|---|
| Molecular Weight | 339.18 g/mol |
| IUPAC Name | ethyl 3-bromo-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C14H15BrN2O3/c1-3-20-14(18)12-9-17(16-13(12)15)8-10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3 |
| Standard InChI Key | KNQUWFBHZBEYOY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN(N=C1Br)CC2=CC=C(C=C2)OC |
Introduction
Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its unique structural features. This compound includes a bromine atom at the 3-position and a 4-methoxybenzyl group attached to the nitrogen of the pyrazole ring. The molecular formula for this compound is not explicitly provided in the available literature, but it has a molecular weight of approximately 300.15 g/mol.
Synthesis of Ethyl 3-Bromo-1-(4-Methoxybenzyl)-1H-Pyrazole-4-Carboxylate
The synthesis of ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, although detailed synthesis protocols are not readily available in the public domain. Generally, pyrazole derivatives are synthesized through reactions involving pyrazole precursors, such as pyrazolones or pyrazole-4-carboxylic acids, followed by substitution reactions to introduce the desired functional groups .
Potential Applications
Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features, including the bromine and methoxybenzyl groups, may influence its biological activity. Interaction studies involving this compound could focus on its binding affinity to specific biological targets or enzymes, which are crucial for understanding its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
The following table compares ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate with other pyrazole derivatives:
| Compound Name | Structure Features | Notable Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate | Bromine at position 3, methyl group | Antimicrobial | Lacks aromatic substitution |
| Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate | Fluorine instead of bromine, methyl group | Anticancer | Fluorine enhances lipophilicity |
| Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid | Different alkoxy substituent | Anti-inflammatory | Contains an acid instead of an ester |
| Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate | Bromine at position 3, 4-methoxybenzyl group | Potential therapeutic applications | Methoxy substitution on the aromatic ring |
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